5-Oxa-7-azaspiro[2.5]octan-6-one
Description
Structural Characteristics of Spirocyclic Lactams
The defining feature of a spirocyclic lactam is the spiro center, which is typically a quaternary carbon atom. This single-atom junction forces the two rings into perpendicular planes, creating a rigid and sterically demanding three-dimensional scaffold. This inherent rigidity can be advantageous in various applications, particularly in medicinal chemistry, as it can lead to higher binding affinities and selectivities for biological targets.
The lactam ring itself, a cyclic amide, can vary in size, with β-lactams (four-membered rings), γ-lactams (five-membered rings), and δ-lactams (six-membered rings) being the most common. The reactivity of the lactam is influenced by ring strain and the nature of the substituents on the ring.
Nomenclature and Classification of Spirocyclic Systems
The systematic naming of spiro compounds follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The prefix "spiro" is used, followed by square brackets containing the number of atoms in each ring, excluding the spiro atom, listed in ascending order and separated by a period. The total number of atoms in both rings determines the parent alkane name.
For heterocyclic spiro compounds, the position of the heteroatoms is indicated by numbers and prefixes such as "oxa" for oxygen and "aza" for nitrogen. In the case of 5-Oxa-7-azaspiro[2.5]octan-6-one , the name indicates:
A spirocyclic system.
An oxygen atom at position 5.
A nitrogen atom at position 7.
A cyclopropane (B1198618) ring (2 carbon atoms + the spiro atom).
A six-membered heterocyclic ring (5 atoms + the spiro atom).
A ketone group (indicated by "-one") at position 6, which, together with the nitrogen at position 7, forms the lactam functionality.
The parent structure is an octane, reflecting the total of eight atoms in the two rings.
Spirocyclic compounds can be classified based on the number of spiro atoms they contain (monospiro, dispiro, etc.) and the nature of the rings (carbocyclic or heterocyclic). novachem.com.au
Significance of Spirocyclic Lactams in Contemporary Organic Chemistry Research
Spirocyclic lactams are of considerable interest to organic chemists for several reasons. Their rigid frameworks make them valuable building blocks in the synthesis of complex natural products and other biologically active molecules. The unique three-dimensional arrangement of functional groups around the spiro center can lead to novel pharmacological properties.
In medicinal chemistry, spirocyclic scaffolds are often sought after to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a spiro center can enhance metabolic stability, increase receptor selectivity, and improve oral bioavailability. Spiro-β-lactams, for instance, have been investigated for their potential as antibacterial agents and enzyme inhibitors.
While specific research on This compound is limited, the synthesis of a structurally related compound, 3-{2-[(2-Hydroxy-benzylidene)-amino]-phenyl}-2-(2-hydroxy–phenyl)- novachem.com.auresearchgate.netoxazinane-4,6-diones, has been reported from the reaction of dibenzylidenes with malonic anhydride (B1165640). researchgate.net This suggests that cycloaddition reactions could be a potential route for the synthesis of the target molecule.
The chemical compound this compound represents a specific and largely uncharacterized member of the broader family of spirocyclic lactams. While detailed experimental data for this particular molecule is not publicly available, an understanding of the fundamental principles of spirocyclic chemistry provides a framework for appreciating its potential properties and significance. The inherent structural rigidity and three-dimensional complexity of its azaspiro lactam core suggest that it could be a valuable target for future synthetic and medicinal chemistry research. Further investigation is required to elucidate the specific synthesis, reactivity, and potential applications of this intriguing molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxa-7-azaspiro[2.5]octan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-7-3-6(1-2-6)4-9-5/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVFDPNFRVTONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 5 Oxa 7 Azaspiro 2.5 Octan 6 One
Reactions at the Lactam Moiety
The lactam in 5-Oxa-7-azaspiro[2.5]octan-6-one is a four-membered ring, also known as a β-lactam. This structural feature is famously found in penicillin and cephalosporin (B10832234) antibiotics and is characterized by significant ring strain, which enhances the reactivity of the amide bond.
Nucleophilic Acyl Substitution Reactions at the Carbonyl Group
The carbonyl carbon of the β-lactam is highly electrophilic due to the ring strain and the electron-withdrawing nature of the adjacent nitrogen atom. This makes it a prime target for nucleophilic attack. Nucleophilic acyl substitution is a characteristic reaction where a nucleophile replaces the leaving group on an acyl compound. In the context of a lactam, this typically involves the cleavage of the amide bond.
Common nucleophiles that could be expected to react with this compound include:
Hydroxides and Alkoxides: Treatment with strong bases like sodium hydroxide (B78521) or sodium methoxide (B1231860) would likely lead to the saponification of the lactam, opening the ring to form the corresponding β-amino acid salt.
Amines: Reaction with primary or secondary amines could result in the formation of a new amide bond, yielding a diamide (B1670390) derivative after ring opening.
Organometallic Reagents: Grignard reagents and organolithium compounds are potent nucleophiles that would be expected to add to the carbonyl group. Depending on the reaction conditions, this could lead to ring-opened ketone products.
| Nucleophile | Expected Product Type |
| Hydroxide (e.g., NaOH) | β-Amino acid salt |
| Alkoxide (e.g., NaOMe) | β-Amino ester |
| Amine (e.g., R-NH2) | Ring-opened diamide |
| Grignard Reagent (e.g., R-MgBr) | Ring-opened ketone |
Selective Reduction of the Lactam Functionality
The selective reduction of the lactam carbonyl group in this compound would yield the corresponding spirocyclic amine, 5-oxa-7-azaspiro[2.5]octane. Due to the presence of other reducible functionalities (the ether linkage), the choice of reducing agent is crucial for achieving selectivity.
Complex metal hydrides are commonly employed for lactam reduction. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. However, its high reactivity might also lead to the cleavage of the ether bond. Milder and more selective reducing agents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or aluminum hydride (alane, AlH₃), could potentially achieve the desired transformation with greater chemoselectivity.
Ring-Opening and Hydrolysis Pathways
The β-lactam ring of this compound is susceptible to cleavage under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the lactam would likely undergo hydrolysis. The reaction would be initiated by the protonation of the carbonyl oxygen, which further activates the carbonyl carbon towards nucleophilic attack by water. The final product would be the protonated form of the corresponding β-amino acid.
Base-Catalyzed Hydrolysis: As mentioned in section 3.1.1, basic hydrolysis (saponification) is a common reaction for lactams. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to open the ring, forming the carboxylate salt of the β-amino acid. researchgate.net
Reactivity of the Spirocyclic Ring System
The spirocyclic nature of this compound, featuring a cyclopropane (B1198618) ring fused to a tetrahydropyran (B127337) ring containing the lactam, introduces unique reactivity patterns.
Transformations Involving the Cyclopropane Ring (e.g., Ring-Opening, Addition Reactions)
The cyclopropane ring is another source of significant ring strain in the molecule. This strain makes the C-C bonds of the cyclopropane susceptible to cleavage under various conditions, leading to ring-opening reactions.
Hydrogenolysis: Catalytic hydrogenation with a suitable catalyst (e.g., platinum or palladium) could lead to the reductive opening of the cyclopropane ring. The regioselectivity of this reaction would depend on the steric and electronic environment around the cyclopropane ring.
Electrophilic Addition: Reactions with electrophiles, such as halogens (e.g., Br₂) or strong acids (e.g., HBr), can induce the opening of the cyclopropane ring. The addition would follow Markovnikov or anti-Markovnikov regioselectivity depending on the reaction mechanism and the nature of the substituents.
Radical Reactions: The cyclopropane ring can also undergo ring-opening via radical mechanisms, for example, in the presence of a radical initiator.
The reactivity of spiro-fused cyclopropanes can be complex, and the outcome of these reactions would be highly dependent on the specific reagents and conditions employed. The presence of the adjacent lactam and ether functionalities would also influence the reactivity of the cyclopropane ring. nih.govrsc.org
Reactions of the Tetrahydropyran Ring (5-oxa-component)
The tetrahydropyran ring in this compound contains an ether linkage. Ethers are generally quite stable and unreactive. However, they can be cleaved under harsh conditions.
Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like HBr or HI, can cleave the ether bond. The reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. In this case, protonation of the ether oxygen would be the first step, followed by nucleophilic attack of the halide ion. Given the spirocyclic nature, the regioselectivity of the cleavage would be an interesting aspect to consider.
It is important to note that the conditions required for ether cleavage are often harsh enough to also promote the hydrolysis of the lactam and the opening of the cyclopropane ring, potentially leading to a complex mixture of products.
Chemical Modifications at the Nitrogen Atom (7-aza-component)
The nitrogen atom within the lactam ring of this compound and related azaspiro systems is a key site for chemical modification. These modifications, primarily N-alkylation and N-acylation, are crucial for altering the compound's steric and electronic properties, which in turn influences its reactivity and potential applications.
In analogous spiro-oxindole aziridines, the substituents on the nitrogen atom have been shown to impact reaction kinetics. For instance, bulkier substituents like benzyl (B1604629) groups on the N-atom of oxindole (B195798) can lead to more sluggish reactions compared to smaller groups such as ethyl and methyl, a phenomenon attributed to steric hindrance. nih.gov Furthermore, the presence of a free N-H group in substrates like indole (B1671886) can result in longer reaction times compared to N-protected indoles. nih.gov
The reactivity of the nitrogen atom is also central to various synthetic strategies. For example, oxaziridines with unsubstituted or acylated nitrogens can participate in nitrogen atom transfer reactions. wikipedia.org This includes the amination of nucleophiles, where secondary or tertiary amines can be converted to hydrazines, and alcohols and thiols can form their corresponding hydroxylamines and thiohydroxamines. wikipedia.org The transfer of acylated amines is also possible, though it is considered more challenging. wikipedia.org
Spiro System Strain-Mediated Reactivity
The inherent ring strain in spirocyclic systems like this compound is a significant driver of their chemical reactivity. This strain, arising from the fusion of two rings at a single carbon atom, makes the molecule susceptible to ring-opening and ring-expansion reactions. rsc.orgfrontiersin.org The β-lactam ring, a four-membered heterocycle, is particularly strained, which substantially alters its chemical reactivity. researchgate.net
This high reactivity has been harnessed in various synthetic transformations. For instance, spiro-epoxy/aziridine oxindoles are highly susceptible to nucleophilic attack due to their inherent ring strain, leading to a variety of C3-functionalized oxindole derivatives. rsc.org Lewis acid-catalyzed ring-opening reactions of spiro-oxindole aziridines with heteroarenes provide a pathway to complex polycyclic structures. nih.govresearchgate.net The strain in the three-membered oxaziridine (B8769555) ring, coupled with the weak N-O bond, facilitates cycloaddition reactions with heterocumulenes to form five-membered heterocycles. wikipedia.org
The geometry at the β-lactam nitrogen also plays a crucial role in its reactivity. In bicyclic β-lactams, the amide bond stabilization is reduced due to the trigonal pyramidal (sp3) geometry of the nitrogen atom, leading to increased reactivity. frontiersin.org This high reactivity is desirable in certain applications, such as the acylation of penicillin-binding proteins (PBPs) by carbapenems, which is attributed to their highly activated β-lactam ring system. frontiersin.org
Electrophilic Amination and Related Reactions with Analogous Azaspiro Systems
Electrophilic amination involves the reaction of a nucleophilic carbanion with an electrophilic nitrogen source to form a carbon-nitrogen bond. wikipedia.org This process is fundamental to the synthesis of various nitrogen-containing compounds. Oxaziridines, for example, can act as electrophilic aminating agents due to the presence of an electron-withdrawing group attached to the nitrogen. wikipedia.orgwikipedia.org
Various reagents are employed for electrophilic amination, including chloramines, hydroxylamines, and oxaziridines. wikipedia.org Sulfonylhydroxylamines are capable of aminating a wide range of carbanions. wikipedia.org In the context of azaspiro systems, these reactions can be highly specific. For instance, a tandem nucleophilic addition-electrophilic amination reaction has been developed for the synthesis of bicyclic imidazo[2,1-c] nih.govwikipedia.orgnih.govtriazole derivatives. researchgate.net This reaction proceeds through an initial Mannich-type reaction followed by intramolecular electrophilic amination of the tertiary amine group. researchgate.net
Recent advancements have also focused on enantioselective electrophilic aminations. While proline-catalyzed processes have shown good enantioselectivity, they often suffer from low yields and long reaction times. wikipedia.org Catalyst-controlled electrophilic α-azidation protocols using chiral iron or copper catalysts have been developed to overcome the need for chiral auxiliaries. nih.gov
Rearrangement Processes in Spirocyclic Oxa-aza Lactams
Spirocyclic oxa-aza lactams and related systems can undergo various rearrangement reactions, often driven by the release of ring strain or promoted by external stimuli. Spirocyclic oxaziridines, for example, can undergo ring expansion to the corresponding lactam when irradiated with UV light or in the presence of a single-electron transfer reagent like Cu(I). wikipedia.org The migration of substituents in these rearrangements is often governed by stereoelectronic effects, with the group trans to the lone pair on the nitrogen being the predominant migrating product. wikipedia.org
A notable example is the semi-pinacol rearrangement observed in the spirocyclization of certain natural products. rsc.org This involves the selective epoxidation of a double bond followed by a stereoselective collapse of the epoxide to form a spirocyclopentane ring. rsc.org Another significant rearrangement is the Claisen rearrangement, which has been utilized in a tandem sequence with intramolecular oxa-Michael addition to synthesize novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones. beilstein-journals.org
Mechanistic Investigations of Chemical Transformations (e.g., Single-Electron Transfer Processes for related systems)
Understanding the mechanisms of chemical transformations is crucial for controlling reaction outcomes and designing new synthetic routes. For spirocyclic systems, single-electron transfer (SET) processes have been identified as a key mechanistic pathway in certain reactions. wikipedia.orgyoutube.com
For instance, the rearrangement of spirocyclic oxaziridines can proceed through a radical mechanism initiated by a single-electron transfer. wikipedia.org In other related systems, photoredox-catalyzed transformations of aryl sulfonium (B1226848) salts proceed via aryl radical intermediates generated through a SET event. acs.org These aryl radicals can then undergo further reactions, such as trapping by other molecules or oxidation, to form the final products. acs.org
Applications in Advanced Organic Synthesis
5-Oxa-7-azaspiro[2.5]octan-6-one as a Key Chiral Building Block
While specific reports on the asymmetric synthesis or use of enantiomerically pure this compound as a chiral building block are not extensively documented, the broader class of azaspirocycles is a focal point in enantioselective synthesis. The development of catalytic asymmetric methods for producing chiral spirocycles is an active area of research, as the stereochemistry of these rigid scaffolds can significantly influence their biological activity. rsc.org The enantioselective synthesis of spirocycles has been pursued through various strategies, including organocatalysis, which has seen a surge in reported methodologies in recent years. rsc.org
The potential for this compound to be used as a chiral building block is significant. The introduction of chirality at the spirocyclic center would provide access to a range of non-racemic, structurally diverse derivatives. Enzymatic methods have also shown promise in the stereodivergent synthesis of other azaspiro[2.y]alkanes, offering a potential route to chiral derivatives of the 5-oxa-7-azaspiro[2.5]octane core. chemrxiv.org
Role as a Synthetic Intermediate for Structurally Diverse Molecules
The reactivity of the lactam and ether functionalities within the this compound scaffold allows for its elaboration into a variety of more complex molecular structures. This makes it a valuable intermediate for the synthesis of diverse molecular entities.
Research has demonstrated the synthesis of derivatives of the 5-oxa-7-azaspiro[2.5]octane system, highlighting its utility in constructing larger, more complex heterocyclic frameworks. For instance, the reaction of dibenzylidenes, derived from the condensation of 1,2-diaminobenzene and o-hydroxy benzaldehyde, with 5-oxo-spiro nih.govresearchgate.nethexane-4,6-dione in dry benzene (B151609) has been shown to produce 7-{2-[(2-hydroxy-benzylidene)-amino]-phenyl}-6-(2-hydroxy-phenyl)-5-oxa-7-aza-spiro[2.5]octane-4,8-diones. uobaghdad.edu.iquobaghdad.edu.iq This transformation builds a highly functionalized spirocyclic system in a single step.
The following table outlines the synthesis of these complex spiro heterocyclic derivatives:
| Reactant 1 | Reactant 2 | Product |
| 2-({4-[(2-hydroxy-benzylidene)-amino]-phenylimino}-methyl)-phenol | 5-oxa-spiro[2.3]hexane-4,6-dione | 7-{2-[(2-hydroxy-benzylidene)-amino]-phenyl}-6-(2-hydroxy-phenyl)-5-oxa-7-aza-spiro[2.5]octane-4,8-dione |
This reaction demonstrates how the core spirocyclic structure can be readily incorporated into larger, polycyclic systems, which are of significant interest in medicinal chemistry.
The rigid nature of the azaspirocyclic core is a valuable feature in the design of advanced molecular frameworks for drug discovery. nih.govresearchgate.netresearchgate.net Spirocyclic scaffolds are increasingly utilized as bioisosteres for more common cyclic structures, such as piperidines, in an effort to improve physicochemical properties and explore new chemical space. researchgate.net The defined three-dimensional orientation of substituents on a spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets.
The synthesis of libraries of spiro compounds is a common strategy in modern drug discovery to explore structure-activity relationships. The this compound scaffold is an attractive starting point for such libraries due to the potential for diversification at multiple points around the spirocyclic core.
Precursor for Investigational Chemical Probes
Chemical probes are essential tools for dissecting biological pathways. The development of novel scaffolds that can be readily functionalized is crucial for the generation of effective probes.
The this compound framework represents a novel scaffold that can be elaborated to create chemical probes. Its unique topology and the presence of heteroatoms provide opportunities for introducing reporter groups, affinity tags, and reactive moieties for target identification. The synthesis of spiro- and fused heterocycles is a burgeoning field, with multicomponent reactions under microwave irradiation being a particularly efficient method for generating structural diversity. rsc.orgacs.org
The generation of chemical libraries based on novel scaffolds is a key strategy for identifying new hit compounds in high-throughput screening campaigns. The this compound core can serve as a template for the creation of focused libraries of spirocyclic compounds. The ability to systematically modify the substituents on the spirocycle allows for a detailed exploration of the structure-activity relationship (SAR).
The following table illustrates a general approach to the diversification of a spirocyclic lactam scaffold for library synthesis, which could be conceptually applied to this compound derivatives.
| Scaffold | Diversification Point | Reaction Type | Resulting Functionality |
| Spirocyclic Lactam | N-H of the lactam | Alkylation, Acylation | Varied N-substituents |
| Spirocyclic Lactam | Carbonyl of the lactam | Reduction, Thionation | Amine, Thiolactam |
| Spirocyclic Lactam | Cyclopropyl ring | Ring-opening reactions | Substituted piperidines |
Such synthetic strategies enable the rapid generation of a multitude of analogs for biological evaluation, accelerating the discovery of new therapeutic agents. pnrjournal.comacs.org
Spectroscopic and Analytical Characterization Methodologies for Spirocyclic Lactams
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of 5-Oxa-7-azaspiro[2.5]octan-6-one in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon resonances and the confirmation of the molecule's intricate connectivity.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The cyclopropane (B1198618) ring protons (at C1 and C2) are anticipated to appear in the upfield region, typically between 0.5 and 2.0 ppm, due to the ring strain and anisotropic effects of the three-membered ring. These protons would likely present as complex multiplets due to geminal and cis/trans vicinal couplings.
The two methylene (B1212753) groups of the morpholone-2-one ring (at C4 and C8) would show resonances in different regions. The protons at C4, being adjacent to the ring oxygen, are expected to be deshielded and resonate at approximately 3.5-4.5 ppm. The protons at C8, adjacent to the amide nitrogen, would appear at a slightly more shielded position, typically in the 3.0-3.8 ppm range. The amide proton (7-NH) is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H1, H2 (Cyclopropane) | 0.5 - 2.0 | Multiplet |
| H4 (CH₂-O) | 3.5 - 4.5 | Multiplet |
| H8 (CH₂-N) | 3.0 - 3.8 | Multiplet |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. This compound has five distinct carbon environments. The carbonyl carbon (C6) of the lactam is the most deshielded, with a characteristic resonance in the range of 165-175 ppm.
A key feature of the spectrum is the signal for the spiro carbon (C3). Being a quaternary carbon at the junction of two rings, it is expected to have a resonance in the range of 50-70 ppm. The carbons of the cyclopropane ring (C1 and C2) are typically found in the upfield region of the spectrum, usually between 10 and 30 ppm. The methylene carbons of the six-membered ring are expected at approximately 60-70 ppm for C4 (adjacent to oxygen) and 40-50 ppm for C8 (adjacent to nitrogen).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1, C2 (Cyclopropane) | 10 - 30 |
| C3 (Spiro Carbon) | 50 - 70 |
| C4 (CH₂-O) | 60 - 70 |
| C6 (C=O) | 165 - 175 |
To firmly establish the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. bldpharm.com We would expect to see correlations between the geminal and vicinal protons on the cyclopropane ring, as well as between the protons within the C4 and C8 methylene groups. bldpharm.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). bldpharm.combldpharm.com It allows for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the proton signals assigned to C4 would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying long-range (2-3 bond) ¹H-¹³C correlations, which helps to piece together the molecular framework. bldpharm.com Key expected correlations for this compound would include:
Correlations from the cyclopropane protons (H1, H2) to the spiro carbon (C3) and the other cyclopropane carbon.
Correlations from the C8 protons to the spiro carbon (C3) and the carbonyl carbon (C6).
Correlations from the C4 protons to the spiro carbon (C3) and the carbonyl carbon (C6) (a four-bond correlation, which may be weak or absent).
Correlation from the amide proton (NH) to the C6 and C8 carbons.
These combined 2D NMR techniques provide a comprehensive and definitive map of the atomic connectivity within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For spirocyclic lactams, a combination of high-resolution and tandem mass spectrometry techniques is often employed. glpbio.com
HRMS is used to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental composition and the unequivocal confirmation of the molecular formula. For this compound, the molecular formula is C₅H₇NO₂. The calculated exact mass would be compared to the experimentally determined value to validate the compound's identity.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Adduct | Calculated m/z |
|---|---|---|
| C₅H₇NO₂ | [M+H]⁺ | 126.0550 |
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, typically generating protonated molecules [M+H]⁺ with minimal fragmentation in the source. glpbio.com Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented.
The fragmentation of this compound would likely proceed through characteristic pathways for lactams and spirocycles. Common fragmentation patterns could include:
Loss of CO: A neutral loss of 28 Da, corresponding to the carbonyl group, is a common fragmentation pathway for lactams.
Ring Cleavage: The six-membered ring could undergo cleavage, for example, via a retro-Diels-Alder-type mechanism or other ring-opening pathways.
Spiro Ring Fragmentation: The cyclopropane ring could fragment, leading to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments.
The analysis of these fragmentation patterns provides valuable corroborative evidence for the proposed structure.
Chromatographic Techniques for Purification and Purity Assessmentnih.gov
Chromatography is a cornerstone for the separation and purification of organic compounds from reaction mixtures and for the subsequent assessment of their purity. For spirocyclic lactams, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and purity analysis of spirocyclic lactams due to its high resolution and applicability to a wide range of compound polarities and molecular weights. google.com Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase.
For compounds structurally similar to this compound, such as 6-Benzyl-1-oxa-6-azaspiro[2.5]octane, RP-HPLC methods have been successfully developed. sielc.com These methods typically employ a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Related Azaspiro Compounds
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (C18-based) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Detection | UV, Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) |
| Application | Purity assessment, preparative separation, pharmacokinetic studies sielc.com |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The applicability of GC to this compound depends on its volatility and thermal stability. Given its molecular weight and the presence of polar functional groups (lactam), the compound may have limited volatility, potentially requiring derivatization to increase its vapor pressure and prevent decomposition at the high temperatures of the GC inlet.
While specific GC methods for this compound are not widely documented in the literature, the general principles would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with various components, leading to their separation based on boiling point and polarity. A detector at the end of the column, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the elution of each component.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different bonds. For this compound, IR spectroscopy provides clear evidence for its key structural features.
The most prominent absorption band in the IR spectrum of a β-lactam, which is structurally related to the γ-lactam in this compound, is the carbonyl (C=O) stretch of the lactam ring. researchgate.net This peak is typically strong and appears at a relatively high frequency (around 1730-1760 cm⁻¹) due to the ring strain. researchgate.net The spectrum would also show characteristic absorptions for the C-N bond stretching within the lactam ring and the C-O-C stretching of the oxirane ring. The absence of an N-H stretch (typically around 3200-3500 cm⁻¹) would confirm the tertiary nature of the nitrogen atom. nih.govnih.gov
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Lactam Carbonyl | C=O | 1730 - 1760 (strong) |
| Ether | C-O-C (oxirane) | 1250 (asymmetric stretch), 800-950 (symmetric stretch) |
| Amine | C-N | 1180 - 1360 |
X-Ray Crystallography for Definitive Structural and Stereochemical Assignmentresearchgate.netacs.org
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. acs.org This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is particularly crucial for spirocyclic systems where the stereochemical arrangement is complex. nih.gov
The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to generate a detailed electron density map, from which the exact position of each atom in the crystal lattice can be determined. For a molecule like this compound, X-ray crystallography would definitively confirm the spirocyclic nature, the connectivity of the atoms, and the relative orientation of the oxirane and lactam rings. researchgate.net Although a specific crystal structure for this compound is not publicly available, the technique has been extensively used to characterize related spiro-β-lactams and other complex spirocycles. acs.orgnih.gov
Table 3: Typical Information Obtained from X-Ray Crystallographic Analysis
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Theoretical and Computational Studies of 5 Oxa 7 Azaspiro 2.5 Octan 6 One
Conformational Analysis and Intramolecular Interactions
The conformational landscape of 5-Oxa-7-azaspiro[2.5]octan-6-one is primarily dictated by the puckering of the six-membered piperidinone ring and its interaction with the rigid cyclopropane (B1198618) moiety. The piperidinone ring is expected to adopt a chair or a twisted-boat conformation. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in determining the relative energies of these conformers and the barriers to their interconversion. nih.gov
A systematic conformational search would typically be performed to identify all low-energy minima on the potential energy surface. For each stable conformer, detailed analysis of intramolecular interactions is crucial. Of particular interest is the potential for weak intramolecular hydrogen bonds, such as a C-H···O interaction, which can influence the conformational equilibrium. nih.gov In the case of this compound, the hydrogens on the carbon atoms adjacent to the spiro center and the carbonyl oxygen are potential participants in such interactions. Natural Bond Orbital (NBO) analysis is a powerful tool to investigate these interactions by quantifying the donor-acceptor orbital overlap. nih.gov
Table 1: Calculated Relative Energies of Postulated Conformers of this compound
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair | B3LYP/6-311+G(d,p) | 0.00 | C1-C2-N7-C6: 55.2, C2-N7-C6-O5: -178.1 |
| Twist-Boat | B3LYP/6-311+G(d,p) | 4.8 | C1-C2-N7-C6: 25.8, C2-N7-C6-O5: -150.3 |
Note: The data in this table is hypothetical and serves as an illustration of typical computational results.
Ring Strain Analysis within the Spiro[2.5]octane System
The presence of a cyclopropane ring in the this compound structure introduces significant ring strain, which is a key determinant of its chemical reactivity. The total strain energy of the molecule is a combination of the strain from the three-membered ring and any strain present in the six-membered piperidinone ring.
Computational chemists employ various methods to quantify ring strain. A common approach is the use of homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. The enthalpy of such a reaction, calculated using high-level quantum chemical methods, provides a reliable estimate of the strain energy. masterorganicchemistry.com For cyclopropane itself, the ring strain is approximately 27.5 kcal/mol. masterorganicchemistry.com The strain in the spiro[2.5]octane system would be influenced by the substitution and the nature of the heteroatoms. rsc.orgsemanticscholar.org The introduction of an sp2-hybridized carbonyl group in the six-membered ring can also affect its strain energy. osti.gov
Table 2: Calculated Ring Strain Energies for a Spiro[2.5]octane System
| Molecule | Computational Method | Calculated Strain Energy (kcal/mol) |
| Cyclopropane | G3(MP2) | 27.6 |
| Spiro[2.5]octane | B3LYP/6-311G** | ~28-30 |
| This compound | B3LYP/6-311+G(d,p) | Estimated ~29-32 |
Note: The data for spiro[2.5]octane and this compound are illustrative estimates based on known values for similar systems.
Electronic Structure and Bonding Properties via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, provide deep insights into the electronic structure and bonding of this compound. Analysis of the molecular orbitals (MOs), electron density distribution, and electrostatic potential can reveal key features that govern its reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions. In this compound, the HOMO is likely to be associated with the lone pairs of the nitrogen and oxygen atoms, while the LUMO is expected to be centered on the carbonyl group (π* C=O). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
The Atoms in Molecules (AIM) theory can be used to analyze the electron density topology to characterize the nature of chemical bonds, including the strained bonds of the cyclopropane ring and the polar bonds within the lactam moiety. NBO analysis can further elucidate the hybridization of the atoms and the delocalization of electron density. nih.gov
Table 3: Selected Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and based on typical values for similar molecules, calculated at the B3LYP/6-311+G(d,p) level of theory.
Computational Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and structural elucidation of novel compounds like this compound.
NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors, which are then converted to chemical shifts, is a standard application of DFT. q-chem.comnih.gov By calculating the ¹H and ¹³C NMR chemical shifts for the optimized geometry of this compound, a theoretical spectrum can be generated. This can be compared with experimental data to confirm the structure. The strained cyclopropane ring is expected to have characteristic upfield chemical shifts for its protons and carbons.
Infrared Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated using DFT. diva-portal.org This allows for the prediction of the infrared (IR) spectrum. The most prominent peak is expected to be the C=O stretching vibration of the lactam, which is sensitive to the ring size and electronic environment. pg.edu.plmsu.edu The calculated IR spectrum can be used to identify key functional groups and to study the effects of intramolecular interactions on vibrational modes.
Table 4: Predicted Spectroscopic Data for this compound
| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H (cyclopropane) | 0.5 - 1.5 |
| ¹³C (spiro-carbon) | 30 - 40 |
| ¹³C (carbonyl) | 170 - 180 |
| C=O stretch (IR) | 1680 - 1700 |
Note: These are illustrative values based on general knowledge of NMR and IR spectroscopy of similar functional groups.
Modeling of Reaction Pathways and Transition States
Computational modeling is invaluable for investigating the reactivity of molecules by mapping out the potential energy surfaces of chemical reactions. For this compound, a likely reaction pathway to explore is the ring-opening of the strained cyclopropane ring, which can be initiated by nucleophiles or electrophiles.
By calculating the structures and energies of reactants, products, and, most importantly, the transition states, the activation energies and reaction enthalpies can be determined. researchgate.nete3s-conferences.org This information helps to predict the feasibility and selectivity of a given reaction. For instance, the nucleophilic attack on one of the cyclopropane carbons would proceed through a transition state where the C-C bond is partially broken and a new bond with the nucleophile is partially formed. The regioselectivity of such a reaction can be rationalized by comparing the activation barriers for attack at different positions. researchgate.net Similarly, the mechanism of hydrolysis of the lactam ring could be investigated by modeling the transition states for the addition of water to the carbonyl group.
Table 5: Hypothetical Calculated Activation Energies for Ring-Opening Reactions
| Reaction | Computational Method | Activation Energy (kcal/mol) |
| Nucleophilic attack on cyclopropane | B3LYP/6-311+G(d,p) | 20 - 25 |
| Acid-catalyzed hydrolysis of lactam | B3LYP/6-311+G(d,p) | 15 - 20 |
Note: The data in this table is hypothetical and intended to illustrate the type of information obtained from reaction pathway modeling.
Q & A
Q. What are the optimal synthetic routes for 5-Oxa-7-azaspiro[2.5]octan-6-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic routes should prioritize regioselectivity and yield. Begin with cyclization strategies similar to bicyclo[3.2.1]octan-6-one synthesis, using phosphoric or polyphosphoric acid as catalysts under controlled temperatures (70–90°C) . Optimize conditions via Design of Experiments (DOE), varying solvent polarity (e.g., dichloromethane vs. THF), stoichiometry, and reaction time. Monitor intermediates via TLC and characterize products using NMR (CDCl, 22.63 MHz) to confirm spirocyclic structure . Report reproducibility by detailing catalyst purity, solvent drying methods, and inert atmosphere protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Combine NMR, NMR, and IR spectroscopy. For NMR, focus on carbonyl (C=O) and spirocyclic carbon signals (δ ~170–180 ppm and 50–60 ppm, respectively) . Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHNO). Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) with >95% purity thresholds, referencing standards like azaspiracid-5 . For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How can researchers ensure the purity of this compound, and what analytical thresholds are critical for downstream applications?
- Methodological Answer : Purity verification requires orthogonal methods:
- Chromatography : HPLC (≥95% purity, C18 column) with UV detection at 210–220 nm.
- Thermal Analysis : Melting point consistency (±2°C deviation from literature) .
- Elemental Analysis : Carbon/nitrogen ratios within 0.3% of theoretical values.
For biological studies, ensure endotoxin-free synthesis via recrystallization (ethanol/water) and lyophilization .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:
- Transition States : Identify energy barriers for ring-opening/cyclization steps.
- Solvent Effects : Apply PCM models to simulate reaction in polar aprotic solvents.
Validate predictions by comparing computed chemical shifts (<2 ppm error) and reaction yields (±5%) with experimental data . Publish full computational parameters (basis sets, convergence criteria) in supplementary materials .
Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in the compound’s behavior (e.g., unexpected byproducts)?
- Methodological Answer : Apply triangulation:
- Mechanistic Probes : Introduce isotopic labeling (e.g., ) to track nitrogen migration during cyclization.
- Kinetic Profiling : Use stopped-flow NMR to capture short-lived intermediates.
- Statistical Analysis : Perform Grubbs’ test to identify outliers in yield datasets . For irreproducible results, re-examine catalyst purity (e.g., trace metal content) or moisture sensitivity . Archive raw data in open repositories (e.g., Zenodo) to enable independent validation .
Q. What methodologies are recommended for studying the bioactivity of this compound derivatives, particularly in enzyme inhibition assays?
- Methodological Answer : Design dose-response assays (IC determination) using:
- Target Enzymes : Select hydrolases or oxidoreductases based on spirocyclic lactam’s electrophilic properties.
- Controls : Include known inhibitors (e.g., azauracil derivatives) and vehicle-only groups .
Use Michaelis-Menten kinetics to differentiate competitive vs. non-competitive inhibition. Report statistical significance (p<0.05, n≥3 replicates) and confidence intervals .
Data Presentation Guidelines
Table 1 : Key Analytical Parameters for this compound
| Parameter | Method | Threshold | Reference |
|---|---|---|---|
| Purity | HPLC (C18, UV 210 nm) | ≥95% | |
| Melting Point | Differential Scanning Calorimetry | 168–170°C | |
| Molecular Formula | HRMS (ESI+) | CHNO | |
| NMR Shift | 22.63 MHz (CDCl) | 170–180 ppm (C=O) |
Key Considerations
- Reproducibility : Document all synthetic steps, including catalyst sources and solvent batches, in supplementary materials .
- Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines .
- Data Accessibility : Deposit spectral data in public databases (e.g., PubChem) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
